Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32204 g/mol . It is also known by its IUPAC name, methyl N-[2,6-bis(propan-2-yl)phenyl]carbamate . This compound is characterized by its aromatic structure and the presence of a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester typically involves the reaction of 2,6-bis(1-methylethyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester undergoes various chemical reactions, including:
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Hydrolysis: Carbamic acid and methanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the 2,6-bis(1-methylethyl) substituents.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester is unique due to the presence of the 2,6-bis(1-methylethyl) substituents, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other carbamate compounds .
Properties
CAS No. |
39076-23-8 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl N-[2,6-di(propan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-9(2)11-7-6-8-12(10(3)4)13(11)15-14(16)17-5/h6-10H,1-5H3,(H,15,16) |
InChI Key |
JQDLSVLPYFAASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.